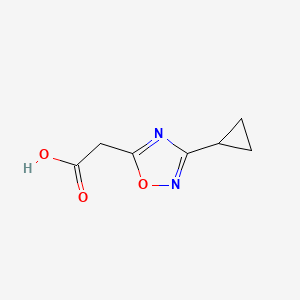

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid

描述

属性

IUPAC Name |

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c10-6(11)3-5-8-7(9-12-5)4-1-2-4/h4H,1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVYYRUFFPEKFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Laboratory Synthesis

The synthesis of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid typically proceeds via cyclization reactions involving amidoxime precursors and suitable carboxylic acid derivatives or equivalents. A common laboratory method includes:

- Starting Materials : Amidoximes bearing the cyclopropyl substituent and carboxylic acid derivatives such as isatoic anhydrides or their analogues.

- Reaction Medium : A strongly basic medium, often sodium hydroxide (NaOH) dissolved in dimethyl sulfoxide (DMSO), is used to facilitate cyclization.

- Temperature : Ambient temperature conditions (room temperature) are sufficient to promote the reaction without decomposition.

- Mechanism : The amidoxime undergoes nucleophilic attack on the electrophilic carbonyl carbon of the acid derivative, followed by cyclization to form the 1,2,4-oxadiazole ring fused with the cyclopropyl group.

- Purification : The crude product is purified by crystallization or chromatographic techniques to isolate the pure acetic acid derivative.

Industrial Scale Synthesis

Industrial production adapts the laboratory method with optimizations for yield, scalability, and purity:

- Continuous Flow Reactors : These reactors enable controlled reaction times and temperatures, improving reproducibility and safety.

- Purification : Advanced purification methods such as crystallization under controlled conditions and high-performance liquid chromatography (HPLC) are employed to achieve pharmaceutical-grade purity.

- Optimization : Reaction parameters like solvent choice, base concentration, and temperature are fine-tuned to maximize product yield and minimize by-products.

Detailed Reaction Parameters and Conditions

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Starting Materials | Amidoximes, isatoic anhydrides | Same, sourced at bulk scale |

| Solvent | DMSO (dimethyl sulfoxide) | DMSO or other aprotic solvents (e.g., DMF) |

| Base | Sodium hydroxide (NaOH) | Sodium or potassium hydroxide |

| Temperature | Room temperature (20–25 °C) | Controlled, possibly 0 to 40 °C |

| Reaction Time | Several hours (typically 2–6 h) | Optimized for continuous flow, shorter |

| Purification | Crystallization, chromatography | Crystallization, preparative chromatography, HPLC |

| Yield | Moderate to high (variable by conditions) | Optimized for maximum yield (>80%) |

Alternative Synthetic Approaches

Patent literature (WO1992000298A1) describes related heterocyclic compounds and their preparation, which can be adapted for this compound:

- Base-Mediated Cyclization : Reactions are preferably conducted under alkaline conditions using alkali metal bases such as potassium or sodium alkoxides or hydrides.

- Solvent Choice : Anhydrous aprotic solvents like dimethylformamide (DMF) are preferred to prevent side reactions and improve solubility.

- Temperature Range : The reaction is feasible over a broad temperature range, from -40 °C to room temperature, allowing control over reaction rates and selectivity.

- Leaving Groups : The use of suitable leaving groups (e.g., halogens, alkylthio groups) on precursors facilitates nucleophilic substitution steps leading to ring closure.

- Starting Material Preparation : Precursors are synthesized from commercially available organic compounds using established synthetic routes, ensuring accessibility and cost-effectiveness.

Summary of Key Preparation Method Features

| Aspect | Description |

|---|---|

| Core Reaction | Cyclization of amidoximes with carboxylic acid derivatives under alkaline conditions |

| Solvents | DMSO, DMF (anhydrous aprotic solvents preferred) |

| Base | NaOH, KOH, alkoxides, hydrides |

| Temperature | Typically ambient; can range from -40 °C to 25 °C depending on protocol |

| Reaction Time | Hours to optimized continuous flow conditions |

| Purification Techniques | Crystallization, chromatography (including HPLC for industrial scale) |

| Scalability | Adaptable to continuous flow reactors for industrial production |

| Starting Materials | Commercially available amidoximes and acid derivatives |

| Reaction Mechanism | Nucleophilic attack followed by ring closure forming the 1,2,4-oxadiazole heterocycle |

Research Findings and Practical Notes

- The cyclopropyl substituent on the oxadiazole ring imparts unique chemical properties, influencing reactivity and biological activity.

- Reaction conditions must be carefully controlled to avoid decomposition or side reactions, particularly during scale-up.

- The use of aprotic solvents and strong bases is critical to achieving high yields and purity.

- Continuous flow techniques represent a modern advancement in synthesis, offering improved safety, efficiency, and reproducibility over batch processes.

- Purification steps are crucial for removing unreacted starting materials and side products, ensuring the compound's suitability for pharmaceutical or research applications.

化学反应分析

Types of Reactions

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The oxadiazole ring can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMSO or acetonitrile, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

科学研究应用

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: The compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties

作用机制

The mechanism of action of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

相似化合物的比较

Substituent Effects on Physicochemical Properties

Key Observations :

Hazard and Stability Profiles

- The target compound carries hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), requiring precautions like P261 (avoid breathing dust) and P305+P351+P338 (eye rinse) .

- Comparatively, the pyridinyl analog is labeled IRRITANT , with similar handling requirements , while the chlorophenyl derivative’s hazards are undocumented but likely more severe due to halogen presence .

生物活性

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid (CAS Number: 1220030-04-5) is a compound that belongs to the oxadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

- Molecular Formula : C₇H₈N₂O₃

- Molecular Weight : 168.15 g/mol

- Structure : The compound features a cyclopropyl group and an oxadiazole ring, which are significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds similar to this compound have demonstrated strong bactericidal effects against various bacterial strains. A comparative analysis revealed that some oxadiazole derivatives exhibited greater antimicrobial activity than traditional antibiotics like ciprofloxacin .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| This compound | Staphylococcus spp. | Strong |

| Similar Oxadiazoles | E. coli | Moderate |

| Ciprofloxacin | Staphylococcus spp. | Moderate |

Cytotoxicity Studies

Cytotoxicity assessments of this compound have shown varied results depending on the cell lines tested. In vitro studies indicated that while some derivatives were cytotoxic at higher concentrations (e.g., 100 µM), others did not significantly affect cell viability and even enhanced it under certain conditions .

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| L929 | 100 | Decreased |

| A549 | 50 | Increased |

| HepG2 | 200 | Increased |

The mechanism by which this compound exerts its biological effects is attributed to its structural components. The oxadiazole ring is believed to interact with cellular targets involved in biofilm formation and gene transcription regulation in bacteria . This interaction can disrupt vital processes in microbial cells.

Case Studies

Several case studies have documented the efficacy of oxadiazole derivatives:

- Study on Antimicrobial Efficacy : A study published in MDPI showcased that certain oxadiazole derivatives exhibited IC50 values lower than conventional antibiotics against specific cancer cell lines and bacteria .

- Cytotoxicity Evaluation : Research indicated that some derivatives led to increased cell viability in normal cell lines while demonstrating cytotoxic effects against cancer cells at specific concentrations .

常见问题

Q. What are the standard synthetic routes for 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid, and what methodological considerations are critical for yield optimization?

The synthesis of oxadiazole derivatives typically involves cyclocondensation reactions. For example, refluxing a mixture of sodium acetate, hydroxylamine hydrochloride, and a carboxylic acid derivative (e.g., ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate) in acetic acid can yield the oxadiazole core. Post-functionalization, such as hydrolysis or alkylation, introduces the acetic acid moiety. Key considerations include reaction time (3–5 hours), stoichiometric ratios (1:1.1 molar ratio of precursors), and recrystallization from DMF/acetic acid for purity .

Q. How is the purity and structural integrity of this compound validated in academic settings?

Purity is assessed via HPLC or LC-MS, while structural confirmation relies on NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For instance, HRMS analysis with an exact mass tolerance of ±0.01 Da (e.g., observed [M+H]⁺ = 195.1371552) ensures molecular formula accuracy. Crystallographic validation using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, critical for confirming the oxadiazole ring geometry .

Advanced Research Questions

Q. What computational strategies are recommended to predict the electronic properties of this compound, and how do they align with experimental data?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can predict thermochemical properties, such as ionization potentials and electron affinity. Basis sets like 6-311++G(d,p) model the cyclopropyl group’s strain and the oxadiazole ring’s aromaticity. These calculations should be benchmarked against experimental UV-Vis spectra or redox potentials to validate frontier molecular orbitals .

Q. How can researchers resolve contradictions in spectroscopic data arising from tautomerism or solvatomorphism in this compound?

Dynamic NMR studies at variable temperatures (e.g., 25–100°C) can detect tautomeric equilibria (e.g., oxadiazole ↔ hydroxy-oxazole). For solvatomorphism, X-ray powder diffraction (XRPD) paired with thermal gravimetric analysis (TGA) identifies polymorphic forms. Crystallization in mixed solvents (e.g., ethanol/water) often stabilizes specific solvates, which can be cross-verified via single-crystal XRD .

Q. What advanced strategies mitigate byproduct formation during the synthesis of the oxadiazole core?

Kinetic control via microwave-assisted synthesis reduces side reactions (e.g., over-oxidation) by shortening reaction times. Alternatively, using dimethylacetamide dimethyl acetal as a cyclizing agent minimizes hydrolytic byproducts. Post-synthetic purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC isolates the target compound with >95% purity .

Methodological Challenges and Solutions

Q. What are the limitations of crystallographic refinement for this compound, and how can they be addressed?

Challenges include low crystal quality due to the acetic acid moiety’s flexibility. Strategies:

Q. How can researchers optimize reaction conditions to scale up synthesis without compromising yield?

Design of Experiments (DoE) methodologies, such as response surface modeling, optimize variables (temperature, pH, reagent ratios). For example, maintaining pH 4–5 during cyclocondensation prevents oxadiazole ring hydrolysis. Pilot-scale reactors with controlled stirring (500 rpm) ensure homogeneous mixing, critical for reproducibility .

Data Interpretation and Reproducibility

Q. Why might reported biological activities of this compound vary across studies, and how can this be systematically addressed?

Variations often stem from impurity profiles (e.g., unreacted precursors) or solvent residues. Implement orthogonal characterization:

Q. What analytical techniques best quantify degradation products under physiological conditions?

Accelerated stability studies (40°C/75% RH for 6 months) with UPLC-PDA-MS/MS monitor hydrolysis of the acetic acid moiety. Quantify degradation products (e.g., cyclopropyl-oxadiazole fragments) using external calibration curves. Forced degradation (acid/base/oxidative stress) identifies labile sites for structure-activity relationship (SAR) optimization .

Emerging Research Directions

Q. How can this compound serve as a precursor for novel heterocyclic frameworks in medicinal chemistry?

The oxadiazole ring’s bioisosteric properties enable its use in peptidomimetics. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。